molecular formula C13H19NO2 B1606448 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride CAS No. 33625-43-3

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride

Cat. No.: B1606448
CAS No.: 33625-43-3
M. Wt: 221.29 g/mol
InChI Key: RIQXULCAEXVXDY-UHFFFAOYSA-N
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Description

Scientific Research Applications

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The phenol group in the compound can form hydrogen bonds with amino acid residues in proteins, facilitating enzyme-substrate interactions. Additionally, the morpholinomethyl group can interact with nucleophilic sites on enzymes, potentially inhibiting or activating their catalytic functions. Studies have shown that this compound can inhibit certain oxidoreductases and hydrolases, affecting metabolic pathways and cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO). By modulating the activity of enzymes involved in ROS and NO production, this compound can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate antioxidant defense genes and downregulate pro-inflammatory cytokines in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby affecting drug metabolism and detoxification processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxification enzymes and changes in metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified a threshold dose above which the adverse effects become pronounced, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by phase I and phase II enzymes, including cytochrome P450s and conjugating enzymes like glutathione S-transferases. The compound can affect metabolic flux by altering the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, it can influence the levels of various metabolites, such as glucose, lactate, and ATP.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, it can bind to intracellular proteins and accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria. This localization can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, it can be directed to the mitochondria by mitochondrial targeting sequences, where it can modulate mitochondrial function and oxidative stress responses. Additionally, its localization in the endoplasmic reticulum can influence protein folding and secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride typically involves the reaction of 2,5-dimethylphenol with morpholine in the presence of formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect various enzymatic activities and cellular processes, although detailed mechanisms are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and other compounds .

Properties

IUPAC Name

2,5-dimethyl-4-(morpholin-4-ylmethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10-8-13(15)11(2)7-12(10)9-14-3-5-16-6-4-14;/h7-8,15H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGUYDSHQWRANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)CN2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067778
Record name 4-(Morpholinomethyl)-2,5-xylenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33625-43-3
Record name Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33625-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033625433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Morpholinomethyl)-2,5-xylenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholinomethyl)-2,5-xylenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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